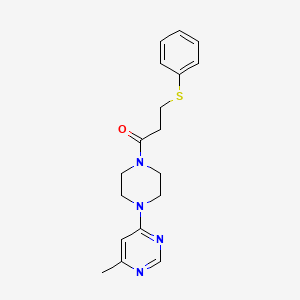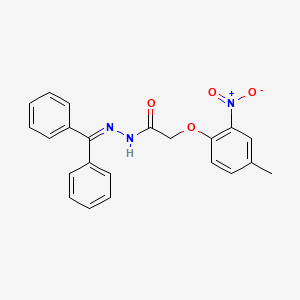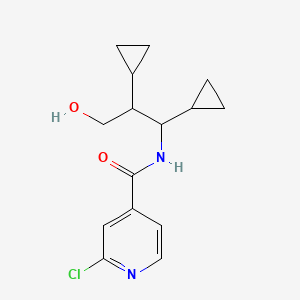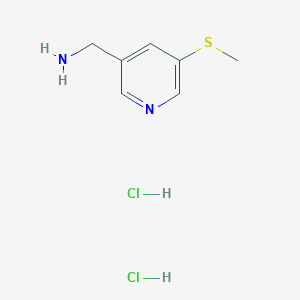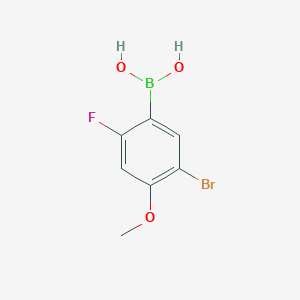
Acide 5-bromo-2-fluoro-4-méthoxyphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-methoxyphenylboronic acid is a type of organoboron compound . It has a molecular formula of C7H7BBrFO3 and an average mass of 232.843 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid consists of a phenyl ring substituted with bromo, fluoro, methoxy, and boronic acid groups .Chemical Reactions Analysis
Boronic acids, including 5-Bromo-2-fluoro-4-methoxyphenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid include a density of 1.7±0.1 g/cm3, a boiling point of 332.1±52.0 °C at 760 mmHg, and a flash point of 154.6±30.7 °C .Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water . The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the bioavailability of this compound may be influenced by these factors.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid is influenced by environmental factors such as pH . As mentioned earlier, the rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid is its potent inhibitory activity against the proteasome, making it a valuable tool for studying proteasome function in cells. However, its use in laboratory experiments is limited by its high cost and low solubility in aqueous solutions.
Orientations Futures
Future research on 5-Bromo-2-fluoro-4-methoxyphenylboronic acid could focus on its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, the development of more soluble and cost-effective derivatives of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid could expand its use in laboratory experiments and clinical applications. Finally, further studies are needed to elucidate the potential therapeutic role of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid in neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid involves the reaction between 5-bromo-2-fluoro-4-methoxyphenol and trimethyl borate in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed boronic acid coupling reaction, resulting in the formation of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid.
Applications De Recherche Scientifique
Synthèse organique
“Acide 5-bromo-2-fluoro-4-méthoxyphénylboronique” est souvent utilisé dans la synthèse organique . Il peut être utilisé dans la synthèse de divers composés organiques en raison de sa réactivité et de sa stabilité .
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé est utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est un type de réaction de couplage croisé catalysée par le palladium, qui est utilisée pour synthétiser des composés biaryles .
Synthèse de 9,10-diarylanthracènes
Il est utilisé dans la synthèse de 9,10-diarylanthracènes . Ces composés sont utilisés comme interrupteurs moléculaires .
Couplage croisé avec des halogénures de carbazolyle ou d'aryle
Le composé est utilisé dans les réactions de couplage croisé avec des halogénures de carbazolyle ou d'aryle . Cette réaction est utilisée pour former des liaisons carbone-carbone, ce qui constitue une étape fondamentale dans la synthèse de nombreux composés organiques .
Hydrométhylation des hydronaphtalènes
Le composé est utilisé dans l'hydrométhylation des hydronaphtalènes . Cette réaction est utilisée dans la synthèse de divers composés organiques .
Protodéboronation en synthèse totale
Le composé est utilisé dans la protodéboronation, une réaction utilisée dans la synthèse totale de la δ-®-coniceïne et de l'indolizidine 209B . Ce sont des composés organiques complexes ayant des applications potentielles en chimie médicinale .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biological molecules, including sugars and glycoproteins .
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid is not well-studied. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
(5-bromo-2-fluoro-4-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZLBDSCIAAYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2422157.png)

![4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline](/img/structure/B2422159.png)


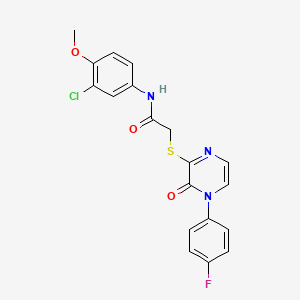


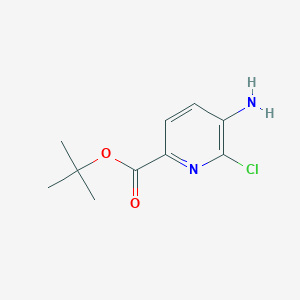
![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)
